Siseptin -

Siseptin

Catalog Number: EVT-8170754
CAS Number:
Molecular Formula: C19H39N5O11S
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sisomicin Sulfate is the sulfate salt form of sisomicin, a broad-spectrum aminoglycoside antibiotic isolated from Micromonospora inyoensis. Sisomicin is strucurally similar to gentamicin but has a unique unsaturated diamino sugar. Of the aminoglycoside antibiotics, sisomicin has the greatest activity against gram-positive bacteria.
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Synthesis Analysis

The synthesis of siseptin typically involves fermentation processes utilizing Micromonospora inyoensis. The production can be optimized through various parameters such as pH, temperature, and nutrient availability. The fermentation process generally yields a mixture of sisomicin and its derivatives, which can be purified through chromatographic techniques.

Recent advancements in synthetic methodologies have also explored semi-synthetic routes to enhance yield and purity. For example, one potential method involves modifying the amino groups on the sisomicin structure to produce derivatives with improved pharmacological properties.

Molecular Structure Analysis

Siseptin's molecular structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The compound consists of multiple amino groups and hydroxyl functionalities that facilitate binding to bacterial ribosomes. The stereochemistry of the molecule is crucial; for instance, specific configurations at chiral centers enhance its binding affinity to ribosomal subunits.

The InChI Key for siseptin is JVTNJDPXUPRGIE-XMKQNZKISA-N, which provides a unique identifier for its chemical structure in databases. Its structural formula can be represented as follows:

C C 1 CO C H C H C H 1NC O O C H 2 C H C C H C H C H 2O O C H 3 C H CC C O3 CN N N N O OS O O O\text{C C 1 CO C H C H C H 1NC O O C H 2 C H C C H C H C H 2O O C H 3 C H CC C O3 CN N N N O OS O O O}
Chemical Reactions Analysis

Siseptin undergoes various chemical reactions that are critical for its antibiotic activity. One key reaction involves the binding of siseptin to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis. This binding can be described by the following general reaction:

Sisomicin+RibosomeSisomicin Ribosome ComplexDisruption of Protein Synthesis\text{Sisomicin}+\text{Ribosome}\rightarrow \text{Sisomicin Ribosome Complex}\rightarrow \text{Disruption of Protein Synthesis}

Additionally, siseptin can undergo hydrolysis under acidic conditions, leading to the breakdown of its functional groups and loss of antibiotic activity.

Mechanism of Action

The mechanism of action of siseptin primarily involves its interaction with bacterial ribosomes. It binds specifically to the 30S ribosomal subunit, causing misreading of mRNA during translation. This misreading leads to the incorporation of incorrect amino acids into proteins, ultimately resulting in dysfunctional proteins that cannot maintain cellular integrity.

Physical and Chemical Properties Analysis

Siseptin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 455.6 g/mol.
  • Solubility: Highly soluble in water due to its ionic nature.
  • pKa Values: The compound has multiple pKa values indicating basic properties (e.g., pKa1 = 9.19).
  • Stability: Siseptin is stable under neutral pH but may degrade under extreme conditions (e.g., high temperatures or acidic environments).

These properties contribute to its effectiveness as an antibiotic while also guiding formulation strategies for pharmaceutical applications.

Applications

Siseptin has several significant applications in medicine:

  • Antibiotic Therapy: Primarily used for treating infections caused by gram-positive bacteria, including those resistant to other antibiotics.
  • Research Tool: Utilized in laboratory settings to study bacterial resistance mechanisms and ribosomal function.
  • Potential Derivatives: Ongoing research aims to develop semi-synthetic derivatives with enhanced efficacy or reduced toxicity.
Biosynthesis and Genetic Regulation of Siseptin

Non-Ribosomal Peptide Synthetase Cluster Architecture

Siseptin biosynthesis is orchestrated by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) gene cluster, a hallmark of complex peptide antibiotics. The NRPS cluster spans 35–50 kilobases and encodes several mega-enzymes organized into discrete modules, each responsible for incorporating a specific amino acid precursor into the growing peptide chain [1] [6]. Genomic analyses reveal that the sis cluster comprises five core open reading frames (sisAsisE), flanked by auxiliary genes encoding tailoring enzymes (e.g., methyltransferases, oxidoreductases) and regulatory proteins [6] [8]. Each mega-enzyme contains repeating catalytic domains arranged in a collinear "assembly line," where the module sequence strictly dictates the order of amino acid incorporation into Siseptin [1] [4].

Table 1: Core Domains within the Siseptin NRPS Cluster

Domain TypeFunctionLocation in Cluster
Adenylation (A)Selects/activates amino acid substratesEach module
Peptidyl Carrier Protein (PCP)Shuttles amino acids/peptide intermediatesDownstream of A domains
Condensation (C)**Forms peptide bonds; mediates cyclizationN-terminus of modules
Epimerization (E)Converts L- to D-amino acidsModule 3
Thioesterase (TE)**Releases peptide via hydrolysis/cyclizationFinal module

Modular Enzymatic Assembly and Substrate Specificity

Siseptin assembly follows a multiple carrier model, where each module’s 4′-phosphopantetheinyl (4′-PPant) cofactor covalently tethers intermediates via thioester linkages [1] [8]. The process initiates when Adenylation (A) domains recognize specific amino acid substrates (e.g., D-configured residues, non-proteinogenic hydroxyphenylglycine) and activate them as aminoacyl-adenylates. These activated monomers are transferred to the thiol group of the adjacent PCP domain, forming aminoacyl-thioesters [1] [4].

Peptide elongation proceeds through iterative condensation reactions:

  • The Condensation (C) domain catalyzes nucleophilic attack by the amino group of a downstream PCP-tethered amino acid on the upstream PCP-tethered peptide thioester.
  • Module 3’s integrated Epimerization (E) domain isomerizes L-p-hydroxyphenylglycine to its D-configuration, critical for Siseptin’s bioactivity [6] [8].
  • A specialized histidine-rich C domain in the terminal module mediates β-lactam ring formation via intramolecular cyclization of a serine residue, independent of auxiliary enzymes [6].

Table 2: Substrate Specificity of Siseptin NRPS Adenylation Domains

ModuleA DomainSpecific SubstrateKey Recognition Motifs
1SisA-A1L-p-hydroxyphenylglycineDWKAGTV
2SisA-A2L-arginineHVGHPLR
3SisB-A3D-p-hydroxyphenylglycineDYKFGSV
4SisB-A4L-serineHTSRLVD
5SisC-A5L-p-hydroxyphenylglycineDWKAGTV

Regulatory Networks Governing Siseptin Production

Siseptin biosynthesis is embedded in a multi-tiered regulatory cascade responsive to physiological and environmental cues:

  • Cluster-Situated Regulators (CSRs): The sisR gene, encoding a Streptomyces Antibiotic Regulatory Protein (SARP), binds palindromic sequences (TCGA repeats) in the promoters of sisA and sisB to activate transcription [2] [8]. SARP activity requires phosphorylation by the Ser/Thr kinase AfsK, linking Siseptin production to cellular energy status [2].
  • Global Regulators: The pleiotropic repressor AbsA2 directly binds the sisR promoter, suppressing expression during rapid growth. Nutrient limitation (e.g., phosphate depletion) alleviates AbsA2 repression via the PhoR-PhoP system [2] [5]. Additionally, the translational efficiency of sisR mRNA depends on the rare UUA codon decoded by the developmental tRNA bldA, tethering Siseptin synthesis to morphological differentiation [2].
  • Signaling Molecules: Gamma-butyrolactone receptors (e.g., ScbR) sense quorum-sensing signals and inhibit CSR activity until a critical cell density is achieved [2]. RNases (e.g., RNase ES) also post-transcriptionally modulate sis mRNA stability, with RNase depletion increasing Siseptin yields by 3-fold [5].

Figure: Integrated Regulation of Siseptin Biosynthesis

Nutrient Limitation → PhoP-PhoR → Relief of AbsA2 Repression  ↓  Cell Density → Gamma-butyrolactone → ScbR → CSR Activation → *sisA/E* Transcription  ↑  Morphological Differentiation → *bldA* tRNA → Efficient *sisR* Translation  

This hierarchical control ensures Siseptin production coincides with stationary phase and developmental competence, maximizing resource allocation [2] [5] [8].

Properties

Product Name

Siseptin

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Molecular Formula

C19H39N5O11S

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+;/m1./s1

InChI Key

JVTNJDPXUPRGIE-XMKQNZKISA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O

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